molecular formula C20H24N4O4 B009980 D-Phe-Val-p-nitroanilide CAS No. 108321-89-7

D-Phe-Val-p-nitroanilide

Cat. No. B009980
CAS RN: 108321-89-7
M. Wt: 384.4 g/mol
InChI Key: MFFZQZIWTDHXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phe-Val-p-nitroanilide is a protease substrate . It has the empirical formula C20H24N4O4 and a molecular weight of 384.43 .


Molecular Structure Analysis

The molecular structure of D-Phe-Val-p-nitroanilide can be represented by the SMILES string CC(C)C(NC(=O)C(N)Cc1ccccc1)C(=O)Nc2ccc(cc2)N(=O)=O .


Chemical Reactions Analysis

D-Phe-Val-p-nitroanilide can be used as a substrate to quantify and distinguish urokinase and tissue-type plasminogen activity . It has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide, but it also has a much higher Vmax/Km than most other substrates of this type, which makes it a much better substrate .


Physical And Chemical Properties Analysis

D-Phe-Val-p-nitroanilide is a solid substance that should be stored at -20°C .

Scientific Research Applications

  • Enzyme Kinetics Studies : It's used for studying the steady-state kinetics of plasmin- and trypsin-catalyzed hydrolysis of tripeptide-p-nitroanilides (Christensen & Ipsen, 1979). This research is significant in understanding the behavior of these enzymes under different conditions.

  • Synthesis of Tetrapeptide p-Nitroanilides : The compound is utilized in synthesizing tetrapeptide p-nitroanilides, achieving yields of 70-90% (Abdel Malak et al., 2009). This application is crucial in peptide chemistry and drug development.

  • Assay of Tissue Plasminogen Activator and Plasmin : It is widely employed in assays for tissue plasminogen activator and plasmin, as well as in inhibitor assays for these enzymes (Sharma & Castellino, 1990). These assays are vital for the study of blood clotting and fibrinolysis.

  • Biological Fluids Enzyme Determination : The compound is useful for determining trypsin, thrombin, and thrombin-like enzymes in biological fluids (Svendsen et al., 1972), aiding in the diagnosis and study of various blood disorders.

  • Study of Chymotrypsin-like Enzymes : It assists in elucidating the physiological roles of chymotrypsin-like enzymes (Powers et al., 1985), important for understanding digestive processes and immune response.

  • Chromogenic Substrate for Proteolytic Enzymes : The compound is widely used as a chromogenic substrate for determining the activity of proteolytic enzymes (Hojo et al., 2000), essential in enzymology and pharmaceutical research.

  • Inhibition of Factor Xa : It inhibits factor Xa amidolytic and proteolytic activity, indicating that a minimal peptide structure is necessary for inhibition (Orthner et al., 1981). This is significant in the study of blood coagulation.

  • Supramolecular Hydrogels : It is used as a building block for supramolecular hydrogels (Kurbasic et al., 2019), which have potential applications in drug delivery and tissue engineering.

  • Binding to Enzyme Fibrinogen : Peptides containing D-Phe-Val-p-nitroanilide, rapidly cleaved by thrombin in water, may be advantageous for binding to the enzyme fibrinogen (Rae & Scheraga, 2009), important in blood clotting research.

Mechanism of Action

Target of Action

D-Phe-Val-p-nitroanilide is primarily used as a substrate for proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

The compound interacts with its target proteases by serving as a substrate. The protease enzyme cleaves the peptide bond in D-Phe-Val-p-nitroanilide, leading to the release of p-nitroaniline . This cleavage is a result of the protease’s catalytic activity, which involves the hydrolysis of peptide bonds .

Biochemical Pathways

The action of D-Phe-Val-p-nitroanilide primarily affects the proteolysis pathway. Proteolysis is a critical biochemical pathway involved in protein catabolism, regulation of cellular processes, and the activation of enzymes and other bioactive molecules .

Pharmacokinetics

As a protease substrate, it is expected to be metabolized (cleaved) by proteases and the resulting products are likely to be further metabolized or excreted .

Result of Action

The cleavage of D-Phe-Val-p-nitroanilide by proteases results in the release of p-nitroaniline . This can be monitored spectrophotometrically, providing a quantitative measure of protease activity . Therefore, the use of D-Phe-Val-p-nitroanilide can help in the study and understanding of protease function and regulation.

Action Environment

The action, efficacy, and stability of D-Phe-Val-p-nitroanilide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound and subsequently its interaction with proteases . Additionally, temperature can influence the rate of enzymatic reactions and the stability of the compound .

Future Directions

D-Phe-Val-p-nitroanilide could potentially be used in future research to quantify and distinguish between different types of plasminogen activity .

properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFZQZIWTDHXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400731
Record name D-Phe-Val-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108321-89-7
Record name D-Phe-Val-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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